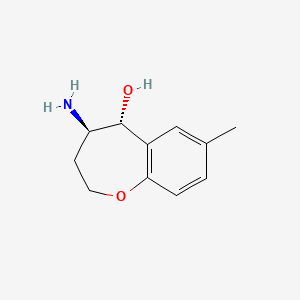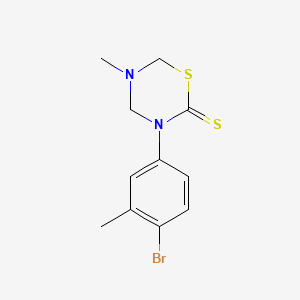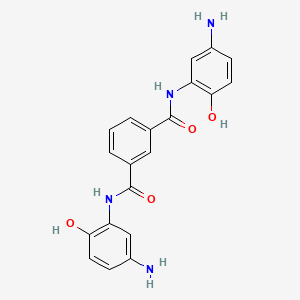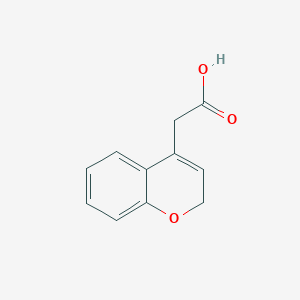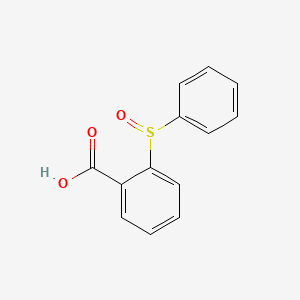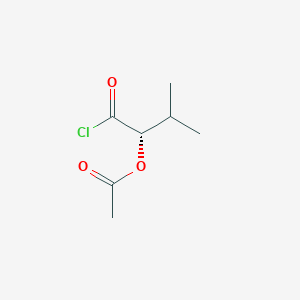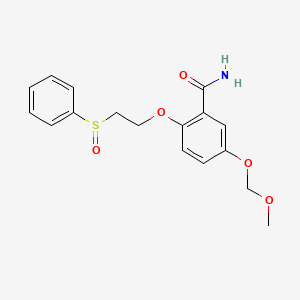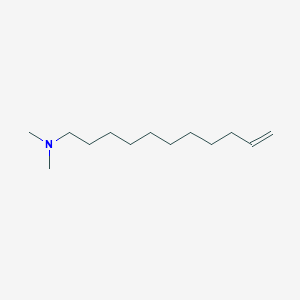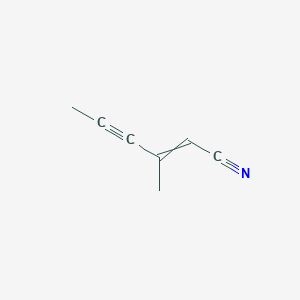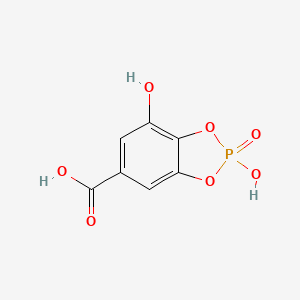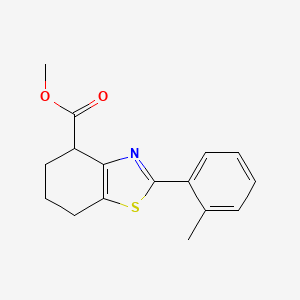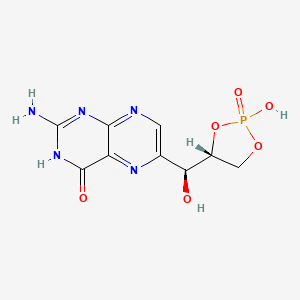
Neopterin 2',3'-cyclic phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neopterin 2’,3’-cyclic phosphate is synthesized from guanosine triphosphate (GTP) by the enzyme MptA, a GTP cyclohydrolase I . The reaction conditions typically involve the presence of divalent metal ions such as Fe(2+), which are essential for the enzyme’s activity .
Industrial Production Methods: Industrial production methods for neopterin 2’,3’-cyclic phosphate are not well-documented, likely due to its specific biological role and limited commercial demand. the enzymatic synthesis using MptA could be scaled up for industrial purposes if needed.
Análisis De Reacciones Químicas
Types of Reactions: Neopterin 2’,3’-cyclic phosphate undergoes hydrolysis catalyzed by cyclic phosphodiesterase, resulting in the formation of 7,8-dihydro-D-neopterin 2’-monophosphate and 7,8-dihydro-D-neopterin 3’-monophosphate .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of Fe(2+) ions and water . The enzyme MptB, which belongs to the HD domain superfamily, catalyzes this reaction .
Major Products: The major products of the hydrolysis reaction are 7,8-dihydro-D-neopterin 2’-monophosphate and 7,8-dihydro-D-neopterin 3’-monophosphate .
Aplicaciones Científicas De Investigación
Neopterin 2’,3’-cyclic phosphate has several scientific research applications, particularly in the fields of biochemistry and microbiology. It is a key intermediate in the biosynthesis of tetrahydromethanopterin, which is essential for methanogenesis in archaea . This makes it a valuable compound for studying the metabolic pathways of methanogenic archaea and their role in global carbon cycling .
In addition, neopterin derivatives, including neopterin 2’,3’-cyclic phosphate, are used as biomarkers for immune system activation and inflammation . They are particularly useful in diagnosing and monitoring diseases such as viral infections, autoimmune disorders, and certain types of cancer .
Mecanismo De Acción
Neopterin 2’,3’-cyclic phosphate exerts its effects through its role as an intermediate in the biosynthesis of tetrahydromethanopterin . The enzyme MptA catalyzes the conversion of GTP to neopterin 2’,3’-cyclic phosphate, which is then hydrolyzed by MptB to form 7,8-dihydro-D-neopterin monophosphates . These monophosphates are further processed to produce tetrahydromethanopterin, a coenzyme that facilitates the transfer of C1 units in methanogenic archaea .
Comparación Con Compuestos Similares
- 7,8-Dihydro-D-neopterin
- Tetrahydromethanopterin
- Guanosine triphosphate (GTP)
Comparison: Neopterin 2’,3’-cyclic phosphate is unique in its role as the first intermediate in the biosynthesis of tetrahydromethanopterin . Unlike its similar compounds, it specifically undergoes hydrolysis to form 7,8-dihydro-D-neopterin monophosphates, which are crucial for the subsequent steps in tetrahydromethanopterin biosynthesis . This specificity and its essential role in methanogenesis distinguish it from other neopterin derivatives and related compounds .
Propiedades
Número CAS |
35068-28-1 |
|---|---|
Fórmula molecular |
C9H10N5O6P |
Peso molecular |
315.18 g/mol |
Nombre IUPAC |
2-amino-6-[(S)-hydroxy-[(4R)-2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H10N5O6P/c10-9-13-7-5(8(16)14-9)12-3(1-11-7)6(15)4-2-19-21(17,18)20-4/h1,4,6,15H,2H2,(H,17,18)(H3,10,11,13,14,16)/t4-,6+/m1/s1 |
Clave InChI |
DLYMRFGSJSAQEH-XINAWCOVSA-N |
SMILES isomérico |
C1[C@@H](OP(=O)(O1)O)[C@H](C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |
SMILES canónico |
C1C(OP(=O)(O1)O)C(C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


